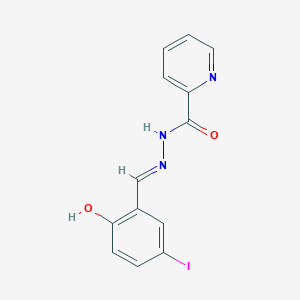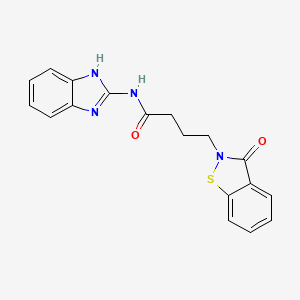![molecular formula C16H27NO2 B6014285 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol](/img/structure/B6014285.png)
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol is a chemical compound that belongs to the class of ethanolamines. This compound has been widely studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol is not fully understood. However, it has been reported to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain, inflammation, and appetite regulation. It has also been reported to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to its potential anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory properties. It has also been reported to inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant properties. In addition, it has been reported to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to be stable under various conditions. It has also been reported to have low toxicity, making it suitable for in vitro and in vivo experiments. However, its potential side effects and interactions with other compounds need to be further investigated.
Orientations Futures
There are several future directions for the study of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol. One potential direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Another potential direction is to investigate its interactions with other compounds and its potential side effects. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its potential anti-inflammatory, antioxidant, and anti-cancer properties have been reported. Further studies are needed to fully understand its mechanism of action, potential side effects, and interactions with other compounds.
Méthodes De Synthèse
The synthesis of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol involves the reaction between 5-bromopentyl-4-isopropylphenyl ether and diethanolamine under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol has been extensively studied for its potential applications in various scientific research fields. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been used as a surfactant in various industrial applications.
Propriétés
IUPAC Name |
2-[5-(4-propan-2-ylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-14(2)15-6-8-16(9-7-15)19-13-5-3-4-10-17-11-12-18/h6-9,14,17-18H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGSLWXYNEAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B6014203.png)
![ethyl 4-{[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6014204.png)
![3-(4-chlorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6014205.png)
![{[2-({3-[(2-hydroxyethyl)thio]-5-nitrophenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B6014208.png)
![N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6014226.png)

![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(1R*,2S*)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)
![N-(3-methoxybenzyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014260.png)
![6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6014266.png)
![2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)
![3-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6014281.png)
![1-[(4-bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6014306.png)
methanone](/img/structure/B6014310.png)

